![molecular formula C13H15ClN2O B12583800 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one CAS No. 198141-11-6](/img/structure/B12583800.png)
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a cyclohexenone ring substituted with a 2-(2-chloropyridin-3-yl)ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-chloropyridine.
Formation of Intermediate: Cyclohexanone undergoes α-bromination followed by treatment with a base to form an intermediate cyclohexenone.
Coupling Reaction: The intermediate cyclohexenone is then reacted with 2-(2-chloropyridin-3-yl)ethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Nucleophilic Conjugate Addition: This compound can participate in nucleophilic conjugate addition reactions with organocopper reagents.
Michael Reactions: It can also undergo Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Organocopper reagents are commonly used.
Michael Reactions: Bases such as L-proline can be used as catalysts.
Substitution Reactions: Various nucleophiles can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic conjugate addition can lead to the formation of substituted cyclohexenone derivatives .
Scientific Research Applications
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: The compound is involved in the synthesis of agrochemicals.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinamine: An intermediate in the synthesis of various compounds.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride: Used in similar applications.
Uniqueness
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its specific structure, which combines a cyclohexenone ring with a 2-(2-chloropyridin-3-yl)ethylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
198141-11-6 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
3-[2-(2-chloropyridin-3-yl)ethylamino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H15ClN2O/c14-13-10(3-2-7-16-13)6-8-15-11-4-1-5-12(17)9-11/h2-3,7,9,15H,1,4-6,8H2 |
InChI Key |
WDWDZZSMOLCMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NCCC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
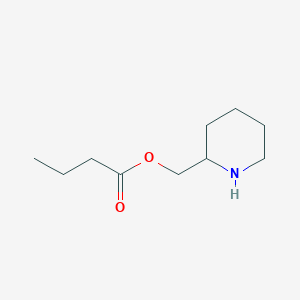
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
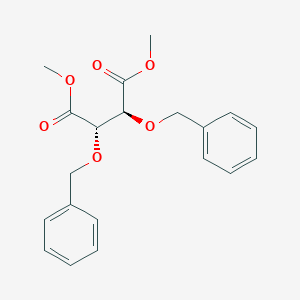

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
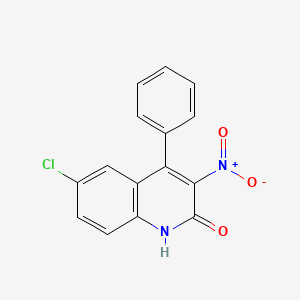
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)

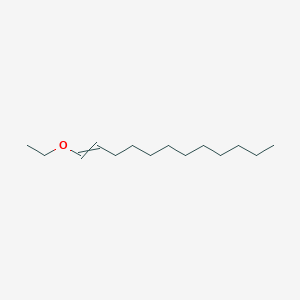
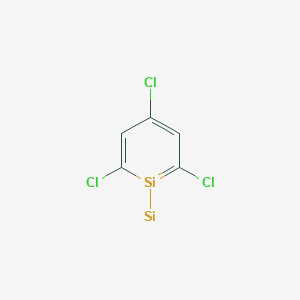
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
